N-methyl-1H-indole-2-carboxamide

概述

描述

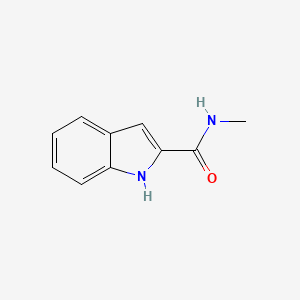

N-methyl-1H-indole-2-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and their biological activities. The structure of this compound consists of an indole ring with a methyl group attached to the nitrogen atom and a carboxamide group at the second position of the indole ring .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1H-indole-2-carboxamide typically involves the methylation of indole-2-carboxylic acid. One common method includes the reaction of indole-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate to form the N-methylated product. This is followed by the conversion of the carboxylic acid to the carboxamide using reagents like thionyl chloride and ammonia .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

化学反应分析

Types of Reactions: N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

科学研究应用

Antimicrobial Activity

Research Findings:

N-methyl-1H-indole-2-carboxamide has been synthesized as part of a series of indole-2-carboxamides targeting the inhibition of MmpL3, a crucial transporter in mycobacterial species. This compound demonstrated potent activity against various mycobacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) like M. abscessus and M. avium, while showing minimal cytotoxicity to human cell lines (THP-1) .

Case Study:

In a study focused on developing new antibiotics for NTM infections, compounds structurally related to this compound were evaluated for their efficacy against both fast and slow-growing mycobacteria. The results indicated that these compounds could serve as strong candidates for further preclinical testing due to their selective action and low toxicity .

Neuroprotective Effects

Research Findings:

this compound has been identified as a derivative of N-acetylserotonin that can cross the blood-brain barrier effectively. It exhibits neuroprotective properties by inhibiting the NLRP3 inflammasome and activating the PI3K/Akt/Nrf2 pathway, which is crucial in models of hypoxic-ischemic brain damage .

Case Study:

A study published in Neurochemical Research highlighted the efficacy of this compound in reducing neuronal injury during hypoxic conditions, suggesting its potential use in treating neonatal hypoxic-ischemic encephalopathy (HIE), a leading cause of disability in newborns .

Antiviral Applications

Research Findings:

Indole-2-carboxamides, including this compound, have shown promise as inhibitors of alphavirus replication. In experimental models, these compounds conferred protection against neuroadapted Sindbis virus infections in mice, indicating their potential as antiviral agents .

Case Study:

Further optimization of these indole derivatives led to significant improvements in potency against western equine encephalitis virus (WEEV) and enhanced pharmacokinetic profiles, suggesting that modifications to the chemical structure can lead to more effective antiviral therapies .

Other Biological Activities

Research Findings:

In addition to its antimicrobial and neuroprotective properties, this compound has been explored for its role in modulating metabolic pathways. For instance, it has been included in studies evaluating lipid-lowering activities in hyperlipidemic models .

Case Study:

A specific investigation into derivatives of indole-2-carboxamides revealed their potential as anti-hyperlipidemic agents in animal models, highlighting their versatility beyond just antimicrobial or neuroprotective functions .

Summary Table

作用机制

The mechanism of action of N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the carboxamide group, which can act as a hydrogen bond donor or acceptor .

相似化合物的比较

Indole-2-carboxamide: Lacks the N-methyl group, which can affect its biological activity and chemical reactivity.

N-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the third position, leading to different reactivity and interactions

Uniqueness: N-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical properties and biological activity.

生物活性

N-methyl-1H-indole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound consists of an indole structure substituted with a methyl group at the nitrogen atom and a carboxamide group at the second position. This configuration is crucial in determining its biological activity. The synthesis of this compound typically involves the reaction of indole derivatives with appropriate carboxylic acids or their derivatives, often employing various coupling agents to facilitate the formation of the amide bond .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives of indole-2-carboxamides were tested for their effectiveness against breast cancer (MCF-7) and other types of cancer cells. The most potent compounds in these studies exhibited GI50 values (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity of Indole-2-Carboxamides

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5d | MCF-7 | 1.05 | Inhibition of CDK2 and EGFR |

| 5e | MCF-7 | 1.10 | Induction of apoptosis |

| 5h | A-549 | 1.20 | Multi-target kinase inhibition |

| Doxorubicin | MCF-7 | 1.10 | DNA intercalation |

The mechanism of action includes the induction of apoptosis, which is evidenced by increased activity of apoptotic markers such as Caspases 3, 8, and 9 , along with alterations in levels of Bax and Bcl2 proteins .

Antimicrobial Activity

This compound has also shown promise as an antimycobacterial agent . In phenotypic screening against Mycobacterium tuberculosis, it demonstrated low micromolar potency, indicating potential as a therapeutic agent for tuberculosis . The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance antimicrobial efficacy while maintaining favorable pharmacokinetic properties.

Table 2: Antimycobacterial Activity

| Compound | MIC (µM) | Comments |

|---|---|---|

| This compound | 0.8 | Promising candidate for TB treatment |

| Indole derivative X | 0.5 | Enhanced activity with alkyl substitutions |

Case Study 1: Anticancer Evaluation

In a study focusing on a series of indole derivatives, this compound was evaluated alongside other analogs for its ability to inhibit cancer cell proliferation. The results indicated that compounds with specific substitutions on the indole ring exhibited significantly improved antiproliferative activity compared to their non-substituted counterparts .

Case Study 2: Antimycobacterial Screening

Another investigation involved screening various indole derivatives against M. tuberculosis. The study found that this compound had a MIC value that positioned it among leading candidates for further development in tuberculosis therapy. The research emphasized the importance of structural modifications to optimize solubility and metabolic stability without compromising efficacy .

属性

IUPAC Name |

N-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIOMWQLXUWOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80875879 | |

| Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69808-71-5 | |

| Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。